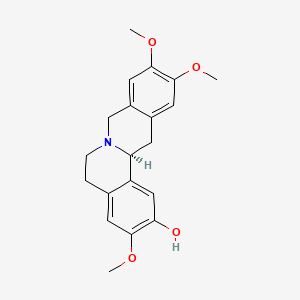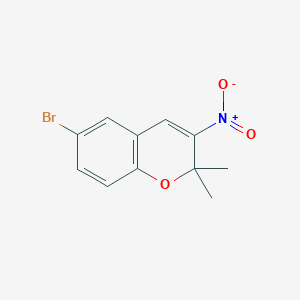
Govanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Govanine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Govanine can be synthesized through several methods, including the reaction of amines with activated guanidine precursors. One common method involves the use of cyanamides in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method employs the use of thiourea derivatives as guanidylating agents, which react with amines to form guanidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale reaction of ammonium salts with urea. This method is favored due to its efficiency and cost-effectiveness. The resulting guanidine salts, such as nitrate, hydrochloride, carbonate, and sulfate, are stable crystalline solids that can be further processed to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Govanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions involving this compound typically yield amine derivatives.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cyanamides, thiourea derivatives, and various catalysts such as scandium (III) triflate and ytterbium triflate . These reactions often occur under mild conditions, making them suitable for a wide range of substrates.
Major Products
The major products formed from the reactions of this compound include guanidine derivatives, which have applications in various fields such as medicine and industry .
Applications De Recherche Scientifique
Govanine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent and catalyst in various chemical reactions.
Medicine: This compound derivatives are explored for their potential as antibacterial agents and biocides.
Industry: This compound is used in the production of smart materials and as a component in molecular glues.
Mécanisme D'action
The mechanism of action of Govanine involves its interaction with molecular targets such as enzymes and receptors. This compound can act as a nucleophile, participating in addition reactions with unsaturated compounds. Its ability to form stable guanidinium cations upon protonation allows it to interact with various biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Govanine include guanidine, thiourea, and cyanamide. These compounds share some structural similarities and reactivity patterns with this compound.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of stability and reactivity. Unlike guanidine, which is highly basic, this compound exhibits a balanced reactivity that makes it suitable for a broader range of applications. Additionally, its ability to form stable complexes with various substrates enhances its utility in both research and industrial settings .
Propriétés
Numéro CAS |
59444-66-5 |
|---|---|
Formule moléculaire |
C20H23NO4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(13aS)-3,10,11-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-2-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-18-7-12-4-5-21-11-14-9-20(25-3)19(24-2)8-13(14)6-16(21)15(12)10-17(18)22/h7-10,16,22H,4-6,11H2,1-3H3/t16-/m0/s1 |
Clé InChI |
YCBKBUUDECGKKX-INIZCTEOSA-N |
SMILES isomérique |
COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)O |
SMILES canonique |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)




![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)
![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)



![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)

